![molecular formula C22H21ClN2O3 B5863881 N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863881.png)
N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide, also known as Compound X, is a novel chemical compound that has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide X is not fully understood, but it is believed to work by inhibiting various signaling pathways involved in cancer cell growth, neuroinflammation, and immune modulation. This compound X has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cancer cell growth and survival. It also inhibits the NF-κB signaling pathway, which is involved in neuroinflammation and immune modulation.
Biochemical and Physiological Effects
This compound X has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting angiogenesis, and modulating the immune response. In cancer research, this compound X has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurology, this compound X has been found to reduce inflammation in the brain by inhibiting the production of pro-inflammatory cytokines. In immunology, this compound X has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide X in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target proteins and can inhibit their activity at low concentrations. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide X. One direction is to further investigate its mechanism of action and identify its target proteins. Another direction is to explore its potential use in combination with other drugs in cancer treatment. Additionally, more research is needed to determine its potential use in treating neurodegenerative diseases and autoimmune disorders.
Conclusion
In conclusion, this compound X is a novel chemical compound that has shown promising results in scientific research. Its high potency and specificity make it a valuable tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential use in treating various diseases.
Métodos De Síntesis
N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide X is synthesized through a multi-step process involving the reaction of 2-(1-naphthyl)ethanamine with 4-chlorophenyl isocyanate, followed by the addition of 2-methylpropanoyl chloride and hydrochloric acid. The final product is purified through column chromatography to obtain pure this compound X.
Aplicaciones Científicas De Investigación
N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide X has been studied extensively in various scientific research fields, including cancer research, neurology, and immunology. In cancer research, this compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound X has been found to have neuroprotective effects and can reduce inflammation in the brain. In immunology, this compound X has been shown to modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-chlorophenoxy)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c1-22(2,27-18-12-10-17(23)11-13-18)21(26)28-25-20(24)14-16-8-5-7-15-6-3-4-9-19(15)16/h3-13H,14H2,1-2H3,(H2,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBMGINKLHDONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)ON=C(CC1=CC=CC2=CC=CC=C21)N)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O/N=C(/CC1=CC=CC2=CC=CC=C21)\N)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

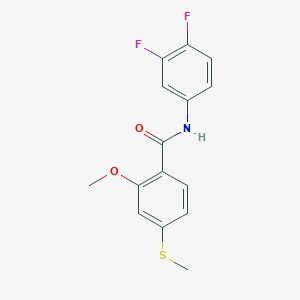
![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B5863800.png)
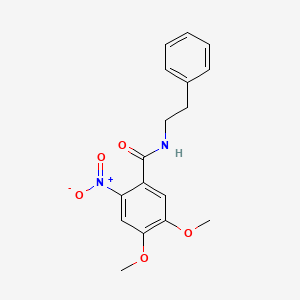
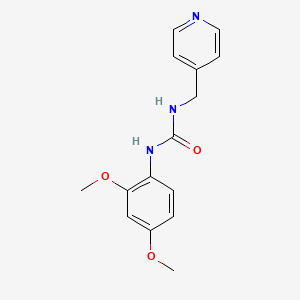
![3-chloro-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5863826.png)
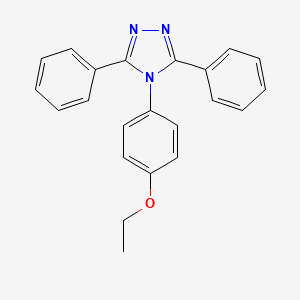
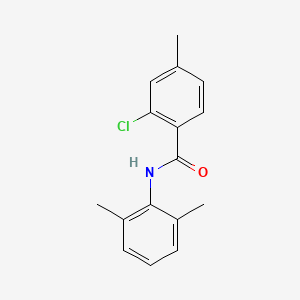
![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)
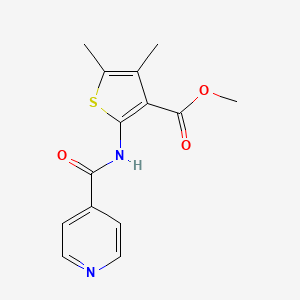
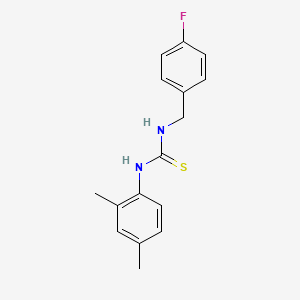
![4-[(1-methoxy-2-naphthoyl)amino]phenyl thiocyanate](/img/structure/B5863893.png)
![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)
![9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B5863913.png)
